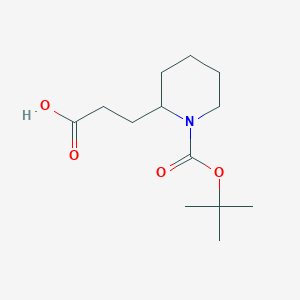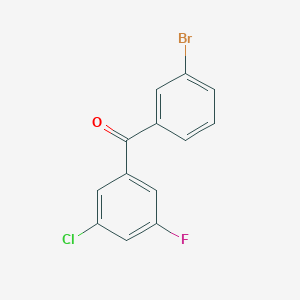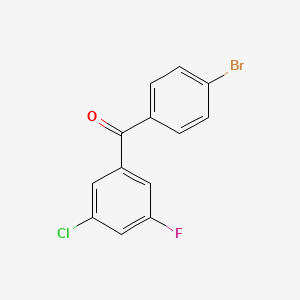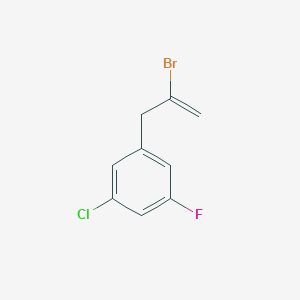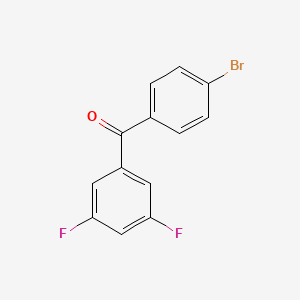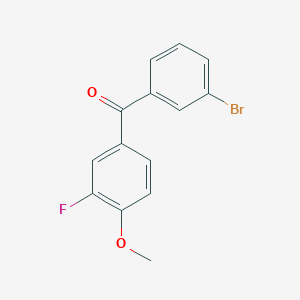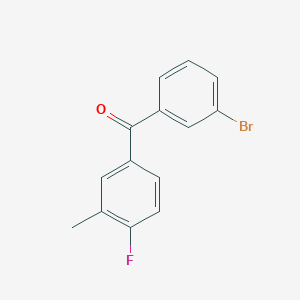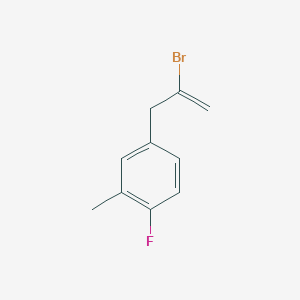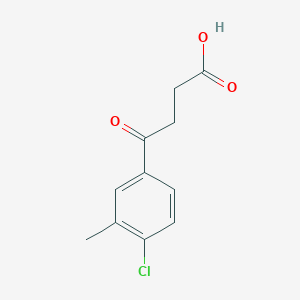
4-(4-氯-3-甲基苯基)-4-氧代丁酸
描述
4-Chloro-3-methylphenol appears as a pinkish to white crystalline solid with a phenolic odor . It is a hydroxytoluene that is 3-methylphenol which is substituted by a chlorine at position 4 . It has a role as a ryanodine receptor agonist, an antimicrobial agent, and a disinfectant .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-methylphenol is C7H7ClO . The InChI representation is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 .Physical and Chemical Properties Analysis
4-Chloro-3-methylphenol has a melting point of 64-66 °C and is soluble in aqueous base . It is toxic by ingestion, inhalation, or skin absorption .科学研究应用
镇痛研究
该化合物已被研究用于其作为镇痛剂的潜力。 研究人员合成了4-(4-氯-3-甲基苯基)-4-氧代丁酸的衍生物,并在小鼠中评估了它们对疼痛模型的有效性 。结果表明,一些衍生物显示出有效的镇痛功效,表明该化合物可以作为开发新的止痛药物的基础。
抗菌剂开发
相关化合物4-氯-3-甲基苯酚已被用作抗菌剂 。通过扩展,4-(4-氯-3-甲基苯基)-4-氧代丁酸可以进行修饰以增强其抗菌特性,有可能导致新的防腐剂或消毒剂的开发。
金属络合研究
已经对相关化合物的席夫碱衍生物的金属配合物进行了研究 。4-(4-氯-3-甲基苯基)-4-氧代丁酸可以探索其形成金属配合物的能力,这可能具有催化或药物学意义。
作用机制
安全和危害
属性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECCMMXKNZDUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374008 | |
| Record name | 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54557-91-4 | |
| Record name | 4-Chloro-3-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54557-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure-activity relationship (SAR) observed for the thiadiazole derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in terms of their antibreast cancer activity?
A1: The research [] explores three derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, each featuring a distinct thiadiazole moiety: TAB, TSB, and TSSB. Although the study doesn't delve into a comprehensive SAR analysis, it reveals that all three derivatives display varying degrees of antibreast cancer activity. Notably, TSB emerged as the most potent compound against the MCF-7 breast cancer cell line, exhibiting an IC50 of 3.9 g/ml []. This difference in potency suggests that the specific substituent on the thiadiazole ring significantly influences the compound's interaction with its target and its overall efficacy. Further investigations are needed to establish a more detailed SAR and optimize the structure for improved potency and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


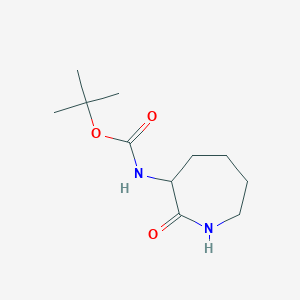
![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)
